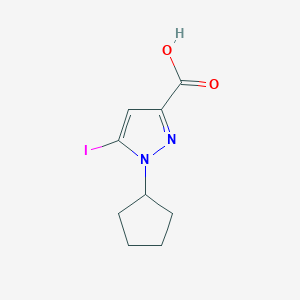

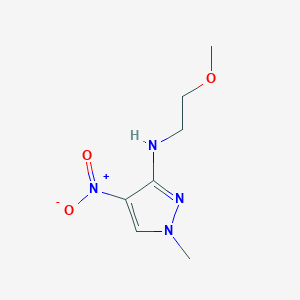

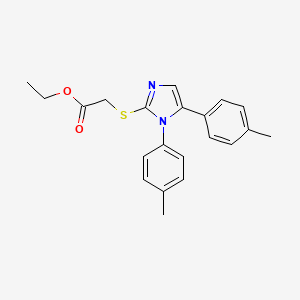

![molecular formula C19H16N4O4 B2545377 methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate CAS No. 912622-01-6](/img/structure/B2545377.png)

methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate" is a complex organic molecule that likely contains several functional groups, including a pyrazolopyrimidinone core, a furan ring, and a methyl ester. The presence of these groups suggests that the compound could have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, compounds with a furan ring have been synthesized through reactions involving aminofuran derivatives. In one study, methyl 5-aminofuran-2-carboxylate was used to form various furo[2,3-b]pyridine derivatives through a [3+3]-cyclocondensation reaction with 4,5-dibenzoyl-1H-pyrrole-2,3-diones . Another related synthesis involves the formation of pyrazolo[3,4-d]pyrimidin-4-ones, which are structurally similar to the compound . This synthesis was achieved using a heterocyclization reaction of 5-amino-1H-pyrazole-4-carboxamides with triethyl orthoesters, catalyzed by Brønsted-acidic ionic liquids under solvent-free conditions . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the structures of some energetic materials based on 1,2,4-oxadiazole rings were confirmed by single crystal X-ray diffraction . Similarly, the structure of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate was elucidated, showing hydrogen-bonded chains of rings, which is indicative of the potential for strong intermolecular interactions in the compound of interest .

Chemical Reactions Analysis

The compound may undergo various chemical reactions due to its functional groups. For instance, the furan ring can participate in recyclization reactions under the action of methanol, as seen in the synthesis of methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates . The pyrazolopyrimidinone core could also be involved in heterocyclization reactions, as demonstrated in the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. Compounds with similar structures have been shown to have moderate thermal stabilities, as determined by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) . The presence of multiple functional groups also suggests that the compound may exhibit a range of chemical behaviors, including the potential for forming hydrogen bonds and exhibiting different reactivities depending on the conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Chemical Reactions

Compounds related to "methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate" have been synthesized through various chemical reactions, highlighting their potential as versatile intermediates for further modifications and applications in drug discovery and material science.

Synthesis and Recyclization : New methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates were obtained via decyclization reactions, showcasing the chemical flexibility and potential for generating new compounds with varied biological activities (Igidov et al., 2022).

Heterocyclization for Pyrazolo[3,4-d]pyrimidin-4-ones : A method was described for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones via heterocyclization, indicating the role of Brønsted-acidic ionic liquids as catalysts, which underscores the compound's importance in synthesizing pharmacologically relevant heterocycles (Tavakoli-Hoseini et al., 2011).

Biological Activities

Several studies have focused on exploring the biological activities of compounds within this chemical class, aiming at identifying potential therapeutic agents.

Anticancer and Antiinflammatory Activities : Research into analogues within this compound class has shown promising results in terms of anticancer and anti-inflammatory activities, providing a foundation for further drug development efforts (Cottam et al., 1993).

Antibacterial and Antifungal Applications : Derivatives have been synthesized and screened for antibacterial, antifungal, and anti-tubercular activity, highlighting the potential for these compounds to serve as leads in the development of new antimicrobial agents (Akhaja & Raval, 2012).

Eigenschaften

IUPAC Name |

methyl 5-[[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c1-12-3-5-13(6-4-12)23-17-15(9-21-23)18(24)22(11-20-17)10-14-7-8-16(27-14)19(25)26-2/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQHXLVCWHWNOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(O4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(4R)-N5-[[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)amino]thioxomethyl]-4-hydroxy-4-methyl-L-ornithine]phalloidin](/img/no-structure.png)

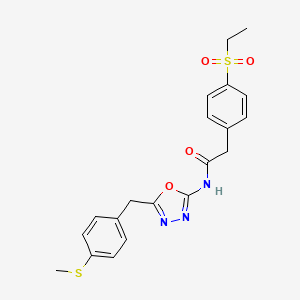

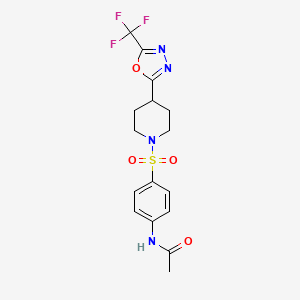

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2545302.png)

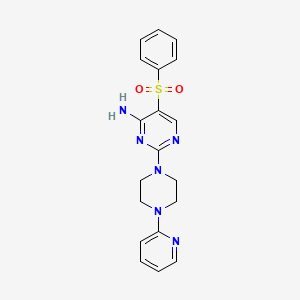

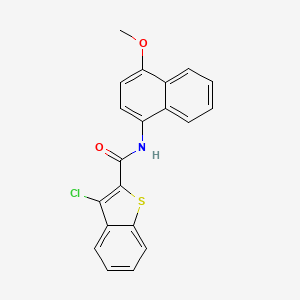

![2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2545305.png)

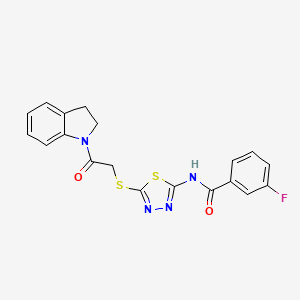

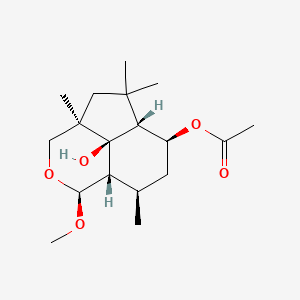

![(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2545315.png)